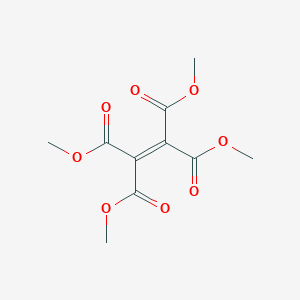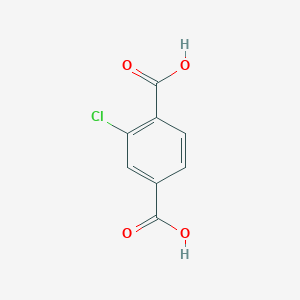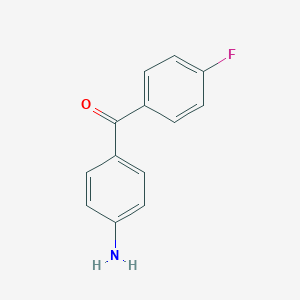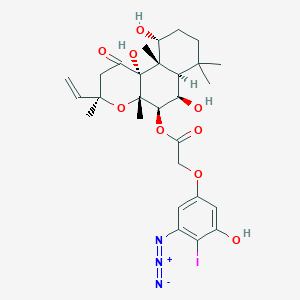
Fahia
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fahia, also known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Fahia has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
The mechanism of action of Fahia is not fully understood. However, it has been proposed that Fahia acts by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. Fahia has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
生化和生理效应
Fahia has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Fahia has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Fahia has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using Fahia in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation of using Fahia is its low solubility in water, which can make it difficult to use in certain experiments. In addition, Fahia can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of Fahia. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel analogs of Fahia with improved efficacy and safety profiles is an area of interest. Finally, the use of Fahia in combination with other drugs or therapies is an area of potential research.
合成方法
Fahia is synthesized using a two-step process. The first step involves the reaction of furfural with nitromethane to form Fahianitro-5-(furan-Fahiayl) furan. The second step involves the reaction of Fahianitro-5-(furan-Fahiayl) furan with acryloyl chloride to form Fahia. The synthesis method of Fahia has been optimized to improve yield and purity.
科学研究应用
Fahia has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Fahia has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Fahia has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
126869-27-0 |
|---|---|
产品名称 |
Fahia |
分子式 |
C28H36IN3O9 |
分子量 |
685.5 g/mol |
IUPAC 名称 |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate |
InChI |
InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1 |
InChI 键 |
ZXQONDNYHOQFGD-LLMBDLJQSA-N |
手性 SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
规范 SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
同义词 |
7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate FAHIA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



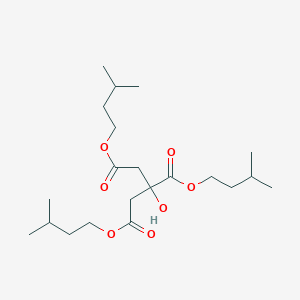
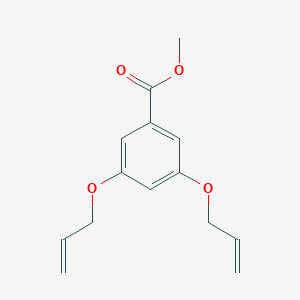
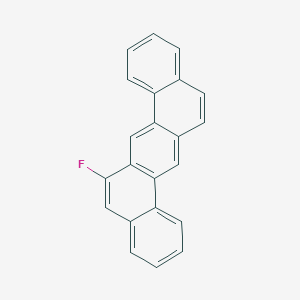
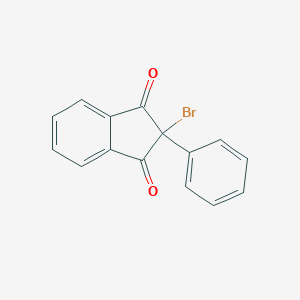
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
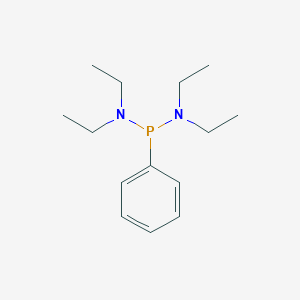
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
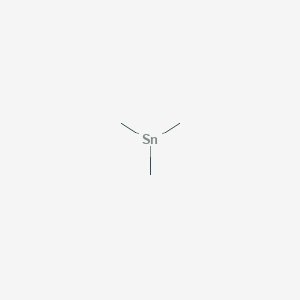
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
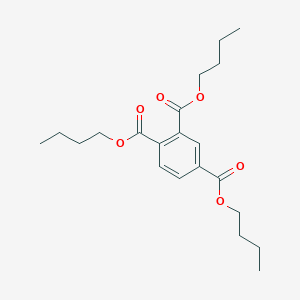
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
